(2-Methylquinolin-3-YL)(phenyl)methanone
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Overview
Description
(2-Methylquinolin-3-YL)(phenyl)methanone is a chemical compound with the molecular formula C17H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines a quinoline ring with a phenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-3-YL)(phenyl)methanone typically involves the reaction of 2-methylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-3-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
(2-Methylquinolin-3-YL)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-3-YL)(phenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
Phenylquinoline: A compound with a phenyl group attached to the quinoline ring.
Uniqueness
(2-Methylquinolin-3-YL)(phenyl)methanone is unique due to its combined structure of quinoline and phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2-methylquinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-15(17(19)13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)18-12/h2-11H,1H3 |
InChI Key |
DLKVUJVTIFJMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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